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Introduction
The Psar18-COOH linker represents a cutting-edge tool in the field of bioconjugation,

particularly for the development of next-generation antibody-drug conjugates (ADCs). "Psar"

refers to polysarcosine, a hydrophilic polymer, and "18" indicates the presence of 18 sarcosine

monomer units. The terminal carboxylic acid (-COOH) group provides a versatile handle for

covalently attaching the linker to biomolecules. This linker is especially valuable for increasing

the drug-to-antibody ratio (DAR) in ADCs without inducing the aggregation often caused by

hydrophobic drug payloads. The hydrophilic nature of the polysarcosine chain improves the

pharmacokinetic properties and overall solubility of the resulting bioconjugate.[1][2]

These application notes provide an overview of the properties of the Psar18-COOH linker,

detailed protocols for its use in bioconjugation, and a summary of its impact on the

performance of ADCs.

Key Applications
Antibody-Drug Conjugates (ADCs): Psar18-COOH is primarily used in the construction of

ADCs, where it acts as a bridge between a monoclonal antibody and a cytotoxic payload. Its

hydrophilic nature allows for the attachment of a higher number of drug molecules (high

DAR) while maintaining the stability and solubility of the ADC.[1][3]
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Fluorescent Labeling: The terminal carboxyl group can be used to conjugate fluorescent

dyes to proteins and other biomolecules for imaging and diagnostic applications.[4]

PEGylation Alternative: Polysarcosine is considered a promising alternative to polyethylene

glycol (PEG) as a hydrophilicity-enhancing polymer, potentially offering advantages in terms

of biocompatibility and reduced immunogenicity.

Physicochemical Properties and Advantages
The use of a monodisperse polysarcosine linker like Psar18-COOH offers several advantages

in bioconjugation:

Hydrophilicity: Masks the hydrophobicity of the payload, reducing the risk of aggregation and

improving solubility.

Homogeneity: The use of a monodisperse linker leads to the production of more

homogeneous bioconjugates with a defined drug-to-antibody ratio, which is crucial for

consistent efficacy and safety profiles.

Improved Pharmacokinetics: ADCs constructed with polysarcosine linkers have shown

improved pharmacokinetic profiles, including reduced clearance rates.

Biocompatibility: Polysarcosine is a biocompatible and non-immunogenic polymer.

Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing polysarcosine-based

linkers in ADCs.

Table 1: Pharmacokinetic Parameters of ADCs with Polysarcosine Linkers
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ADC Construct Linker DAR
Clearance
Rate

Reference

ADC-PSAR12
Polysarcosine
(12 units)

High Low

ADC-PSAR18
Polysarcosine

(18 units)
High Low

| ADC-PEG12 | PEG (12 units) | High | Higher than PSAR12 | |

Table 2: In Vivo Efficacy of ADCs with Polysarcosine Linkers

ADC Construct Dose Tumor Model Outcome Reference

ADC-PSAR12 2.5 mg/kg BT-474
Complete
tumor
regression

ADC-PSAR18 2.5 mg/kg BT-474
Complete tumor

regression

| Tra-Exa-PSAR10 | 1 mg/kg | NCI-N87 | Strong anti-tumor activity | |

Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug
Conjugation using Psar18-COOH
This protocol describes the conjugation of a drug-Psar18-COOH linker to an antibody via

amide bond formation. This is a two-step process involving the activation of the carboxylic acid

group followed by conjugation to the antibody.

Materials:

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

Drug-Psar18-COOH linker
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N-Hydroxysuccinimide (NHS) or sulfo-NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching reagent (e.g., hydroxylamine or Tris buffer)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Activation of Drug-Psar18-COOH Linker: a. Dissolve the Drug-Psar18-COOH linker in

anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of NHS (or sulfo-NHS) and a 1.5-

fold molar excess of EDC to the linker solution. c. Incubate the reaction mixture at room

temperature for 1-2 hours to form the NHS-ester activated linker.

Conjugation to Antibody: a. Adjust the pH of the antibody solution to 7.5-8.5 for optimal

reaction with primary amines (lysine residues). b. Add the activated Drug-Psar18-NHS ester

solution to the antibody solution. The molar ratio of linker to antibody should be optimized to

achieve the desired DAR. c. Incubate the reaction mixture for 2-4 hours at room temperature

or overnight at 4°C with gentle stirring.

Quenching the Reaction: a. Add a quenching reagent (e.g., hydroxylamine to a final

concentration of 50 mM or Tris buffer to a final concentration of 100 mM) to stop the reaction

by consuming any unreacted NHS-ester. b. Incubate for 30 minutes at room temperature.

Purification of the ADC: a. Remove unconjugated linker and other small molecules by size-

exclusion chromatography (SEC) or dialysis. b. Elute the ADC using a suitable buffer (e.g.,

PBS).

Characterization of the ADC: a. Determine the protein concentration using a standard protein

assay (e.g., BCA or A280). b. Determine the DAR using UV-Vis spectroscopy (if the drug has

a distinct absorbance) or hydrophobic interaction chromatography (HIC). c. Assess the purity

and aggregation state of the ADC by SEC.
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Protocol 2: Characterization of Drug-to-Antibody Ratio
(DAR) by Hydrophobic Interaction Chromatography
(HIC)
HIC is a powerful technique to determine the distribution of drug-linker species on the antibody,

providing information on the average DAR and the homogeneity of the conjugate.

Materials:

Purified ADC sample

HIC column

HPLC system

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate,

pH 7)

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

Procedure:

Equilibrate the HIC column with Mobile Phase A.

Inject the ADC sample onto the column.

Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100%

Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.

Monitor the elution profile at 280 nm (for the antibody) and at the specific wavelength for the

drug (if applicable).

Calculate the average DAR by integrating the peak areas of the different species and

weighting them by their respective DAR values.

Visualizations
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Step 1: Linker Activation

Step 2: Conjugation
Step 3: Purification

Drug-Psar18-COOH

Drug-Psar18-NHSActivation

EDC / NHS

Unpurified ADC

Conjugation

Antibody (-NH2) Size-Exclusion
Chromatography Purified ADC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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